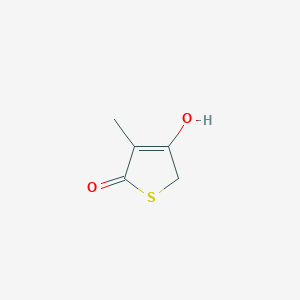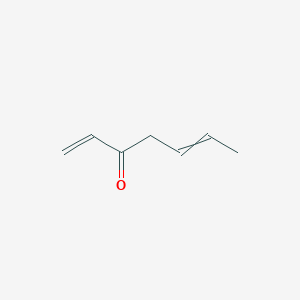![molecular formula C38H55N9O12S B1147981 DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester] CAS No. 216453-51-9](/img/new.no-structure.jpg)
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-X-Biocytin-X, SE [Biotin-X 2,4-Dinitrophenyl-X-L-Lysine, Succinimidyl Ester]: is a specialized biotinylation reagent used in biochemical and molecular biology applications. This compound is designed to label proteins and other biomolecules with biotin, facilitating their detection and purification. The inclusion of a 2,4-dinitrophenyl (DNP) group allows for easy quantification of biotinylation through absorbance measurements.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNP-X-Biocytin-X, SE involves several key steps:
Formation of Biotin-X: Biotin is reacted with an aminohexanoic acid spacer to form Biotin-X. This spacer helps to separate the biotin moiety from its point of attachment, enhancing its binding efficiency.
Introduction of DNP Group: The Biotin-X is then reacted with 2,4-dinitrophenyl chloride to introduce the DNP group.
Coupling with L-Lysine: The DNP-Biotin-X is coupled with L-lysine to form DNP-X-Biocytin-X.
Activation with Succinimidyl Ester: Finally, the compound is activated with succinimidyl ester to form DNP-X-Biocytin-X, SE, making it reactive towards primary amines on proteins and other biomolecules.
Industrial Production Methods: Industrial production of DNP-X-Biocytin-X, SE follows similar synthetic routes but on a larger scale, often involving automated synthesis and purification systems to ensure high yield and purity. The process includes rigorous quality control measures to ensure consistency and reliability of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The succinimidyl ester group reacts with primary amines on proteins and other biomolecules, forming stable amide bonds.
Hydrolysis: In aqueous environments, the succinimidyl ester can hydrolyze, which is why reactions are typically carried out in anhydrous conditions.
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins), buffers (e.g., phosphate-buffered saline), and organic solvents (e.g., dimethyl sulfoxide).
Conditions: Reactions are typically performed at room temperature or slightly elevated temperatures to enhance reaction rates. Anhydrous conditions are preferred to prevent hydrolysis of the succinimidyl ester.
Major Products:
Biotinylated Proteins: The primary product of the reaction is a biotinylated protein or biomolecule, which can be detected and purified using avidin or streptavidin conjugates.
科学研究应用
Chemistry:
Protein Labeling: Used to label proteins with biotin for subsequent detection and purification.
Quantification: The DNP group allows for quantification of biotinylation through absorbance measurements.
Biology:
Cell Tracing: Biocytin derivatives are used as cell tracers in neuroscience and cell biology.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-streptavidin pull-down assays.
Medicine:
Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.
Therapeutics: Potential use in targeted drug delivery systems where biotinylated drugs are delivered to specific cells using avidin or streptavidin conjugates.
Industry:
Biotechnology: Widely used in the biotechnology industry for the purification of biotinylated proteins and other biomolecules.
作用机制
Mechanism:
Biotinylation: The succinimidyl ester group reacts with primary amines on proteins, forming stable amide bonds and attaching the biotin moiety.
Detection: The biotinylated proteins can be detected using avidin or streptavidin conjugates, which bind strongly to biotin.
Quantification: The DNP group allows for quantification of biotinylation through absorbance measurements at 360 nm.
Molecular Targets and Pathways:
Primary Amines: The primary targets are the primary amines on lysine residues of proteins.
Biotin-Avidin Interaction: The strong interaction between biotin and avidin or streptavidin is utilized for detection and purification.
相似化合物的比较
Biotin-NHS (N-Hydroxysuccinimide): Another biotinylation reagent that reacts with primary amines but lacks the DNP group for quantification.
DSB-X Biotin: Contains a similar spacer but is used for different labeling applications.
Biocytin Hydrazide: Used for labeling aldehyde groups on biomolecules.
Uniqueness:
DNP Group: The presence of the DNP group allows for easy quantification of biotinylation, which is not available in many other biotinylation reagents.
Long Spacer: The seven-atom aminohexanoyl spacer enhances the accessibility of biotin to the biotin-binding sites of avidin and streptavidin, improving binding efficiency.
属性
CAS 编号 |
216453-51-9 |
|---|---|
分子式 |
C38H55N9O12S |
分子量 |
861.97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




